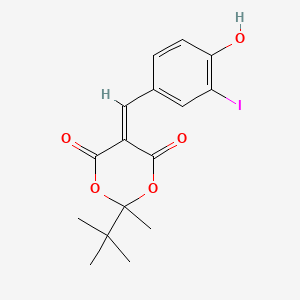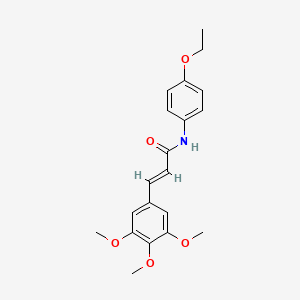
N~1~-(2,3-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,3-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DIMS0150, is a small molecule inhibitor of the pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α). It is a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.
Mechanism of Action
DIMS0150 inhibits the production of TNF-α by blocking the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of the immune response and is involved in the expression of many pro-inflammatory genes, including TNF-α. By inhibiting NF-κB activation, DIMS0150 can reduce the production of TNF-α and other pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, DIMS0150 has been shown to have other biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells and enhance the antitumor activity of chemotherapy drugs. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of DIMS0150 is its specificity for TNF-α. Unlike other TNF-α inhibitors, such as infliximab and adalimumab, which target both soluble and membrane-bound TNF-α, DIMS0150 only targets soluble TNF-α. This allows for more precise modulation of TNF-α activity and may reduce the risk of adverse effects associated with long-term treatment.
However, one limitation of DIMS0150 is its relatively low potency compared to other TNF-α inhibitors. This may limit its effectiveness in certain disease conditions, particularly those with high levels of TNF-α production.
Future Directions
Despite its limitations, DIMS0150 has shown promise as a potential therapeutic agent for the treatment of various inflammatory diseases. Future research should focus on optimizing its potency and efficacy, as well as exploring its potential applications in other disease conditions. Additionally, studies should be conducted to further elucidate its mechanism of action and to identify potential biomarkers for patient selection and treatment monitoring.
Scientific Research Applications
DIMS0150 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. Studies have shown that it can effectively inhibit the production of TNF-α in vitro and in vivo. TNF-α is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of many inflammatory diseases. By inhibiting TNF-α, DIMS0150 can reduce inflammation and alleviate symptoms associated with these diseases.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-12-5-4-6-16(13(12)2)19-17(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUZRAYWLWAVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553761.png)

![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553776.png)
![N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553782.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3553789.png)
![2-{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B3553791.png)
![5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3553797.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3553810.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-isoxazolecarboxamide](/img/structure/B3553821.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3553842.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3553848.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3553852.png)
![4-(propionylamino)-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3553854.png)